molecular formula C18H24ClNO4 B13872101 4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Cat. No.: B13872101
M. Wt: 353.8 g/mol
InChI Key: MZWWHGJSGXMNFU-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a chlorinated aromatic ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorinated Aromatic Ring: This step often involves electrophilic aromatic substitution reactions to introduce the chlorine and methyl groups onto the benzene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-3-methylphenyl)piperidine-4-carboxylic acid: Lacks the tert-butyl ester group.

    4-(4-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid: Lacks the methyl group on the aromatic ring.

    4-(3-Methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid: Lacks the chlorine atom on the aromatic ring.

Uniqueness

The presence of both the chlorine and methyl groups on the aromatic ring, along with the tert-butyl ester group, makes 4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid unique. These structural features can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

4-(4-chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H24ClNO4/c1-12-11-13(5-6-14(12)19)18(15(21)22)7-9-20(10-8-18)16(23)24-17(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,21,22)

InChI Key

MZWWHGJSGXMNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O)Cl

Origin of Product

United States

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